

GSK1070916: A Comparative Analysis of Crossreactivity with FLT1 and TIE2 Kinases

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For Researchers, Scientists, and Drug Development Professionals

GSK1070916 is a potent, ATP-competitive inhibitor primarily targeting Aurora B and Aurora C kinases, crucial regulators of mitosis.[1][2][3][4] Its development as an anti-cancer therapeutic has prompted extensive investigation into its kinase selectivity profile to understand both its ontarget efficacy and potential off-target effects. This guide provides a comparative analysis of GSK1070916's activity against its primary targets and its cross-reactivity with the receptor tyrosine kinases FLT1 (VEGFR1) and TIE2, which are key players in angiogenesis.

Kinase Inhibition Profile: A Quantitative Comparison

The inhibitory activity of GSK1070916 against Aurora B, Aurora C, FLT1, and TIE2 has been determined through various in vitro kinase assays. The data clearly demonstrates a high degree of selectivity for Aurora B and C over FLT1 and TIE2.

Target Kinase	Inhibitor	IC50 (nM)	Ki (nM)	Fold Selectivity (vs. Aurora B IC50)
Aurora B	GSK1070916	3.5[2]	0.38[2]	1
Aurora C	GSK1070916	6.5[2]	1.5[2]	~1.9x
FLT1	GSK1070916	42[2]	Not Reported	~12x
TIE2	GSK1070916	59[2]	Not Reported	~16.9x



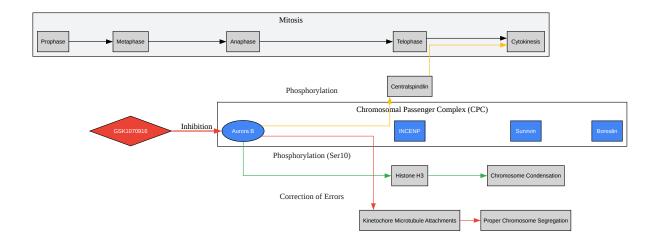
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Ki values represent the inhibition constant. Lower values indicate higher potency.

Signaling Pathways

To understand the functional implications of GSK1070916's kinase inhibition, it is essential to consider the signaling pathways in which these kinases operate.

Aurora B Signaling Pathway

Aurora B is a key component of the chromosomal passenger complex (CPC), which plays a central role in ensuring accurate chromosome segregation and cytokinesis during mitosis.





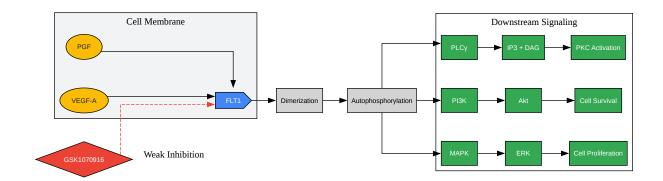
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Caption: Aurora B signaling pathway during mitosis.

FLT1 (VEGFR1) Signaling Pathway

FLT1 is a receptor for vascular endothelial growth factor (VEGF) and placental growth factor (PGF). It plays a complex role in angiogenesis, acting as both a positive and negative regulator.



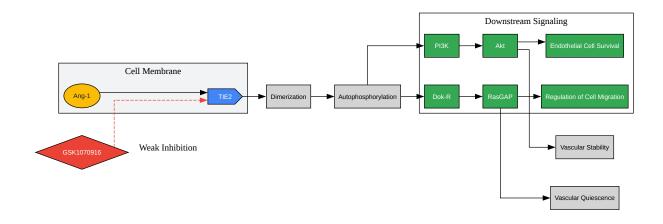
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Caption: FLT1 (VEGFR1) signaling cascade.

TIE2 Signaling Pathway

TIE2 is a receptor tyrosine kinase activated by angiopoietins (Ang), primarily Angiopoietin-1 (Ang-1), and plays a critical role in vascular stabilization and quiescence.





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Caption: TIE2 signaling pathway in endothelial cells.

Experimental Protocols

The determination of kinase inhibition by GSK1070916 is typically performed using in vitro kinase assays. Below are generalized protocols representative of the methodologies used.

General In Vitro Kinase Inhibition Assay Workflow



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Caption: General workflow for in vitro kinase inhibition assays.



Protocol 1: Aurora B Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer -TR-FRET)

This protocol is a representative method for assessing Aurora B kinase activity.

1. Reagent Preparation:

- Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
- Aurora B Enzyme: Recombinant human Aurora B/INCENP complex is diluted in Kinase Buffer.
- Substrate: A suitable substrate, such as a ULight-labeled Histone H3 peptide, is diluted in Kinase Buffer.
- ATP: Diluted in Kinase Buffer to the desired concentration (e.g., near the Km for ATP).
- GSK1070916: A serial dilution is prepared in DMSO and then further diluted in Kinase Buffer.
- Stop/Detection Mix: EDTA and a Europium-labeled anti-phospho-substrate antibody in a detection buffer.

2. Assay Procedure:

- Add the diluted Aurora B enzyme to the wells of a microplate.
- Add the GSK1070916 dilutions or vehicle control (DMSO) to the wells.
- Add the substrate/ATP mixture to initiate the kinase reaction.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Add the Stop/Detection Mix to terminate the reaction and introduce the detection reagents.
- Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
- Read the plate on a suitable microplate reader capable of TR-FRET measurements.

3. Data Analysis:

- The TR-FRET signal is proportional to the extent of substrate phosphorylation.
- The percentage of inhibition is calculated for each GSK1070916 concentration relative to the vehicle control.
- IC50 values are determined by fitting the concentration-response data to a sigmoidal doseresponse curve.



Protocol 2: FLT1 and TIE2 Kinase Inhibition Assay (Radiometric Assay)

This protocol outlines a common method for measuring the activity of receptor tyrosine kinases like FLT1 and TIE2.

1. Reagent Preparation:

- Kinase Buffer: Typically contains a buffer (e.g., MOPS pH 7.0), EDTA, MnCl₂, and MgAcetate.
- FLT1/TIE2 Enzyme: Recombinant human FLT1 or TIE2 kinase domain is diluted in Kinase Buffer.
- Substrate: A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.
- [γ-³³P]-ATP: Radiolabeled ATP is mixed with unlabeled ATP to achieve the desired specific activity and concentration.
- GSK1070916: Prepared as described in Protocol 1.
- · Stop Solution: Phosphoric acid.

2. Assay Procedure:

- The kinase, substrate, and inhibitor are combined in the assay plate.
- The reaction is initiated by the addition of the [y-33P]-ATP mixture.
- The plate is incubated at room temperature for a specified time (e.g., 40 minutes).
- The reaction is stopped by the addition of phosphoric acid.
- An aliquot of the reaction mixture is spotted onto a filter membrane.
- The filter is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P] ATP.
- The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured by scintillation counting.

3. Data Analysis:

- The counts per minute (CPM) are proportional to the kinase activity.
- Percentage of inhibition is calculated for each GSK1070916 concentration.
- IC50 values are determined as described in Protocol 1.



Protocol 3: Generic Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This versatile assay can be adapted for a wide range of kinases, including Aurora B, FLT1, and TIE2.

1. Reagent Preparation:

- Kinase Buffer: Specific to the kinase being assayed.
- Kinase, Substrate, ATP, and Inhibitor: Prepared as described in the previous protocols.
- ADP-Glo™ Reagent: To deplete unconsumed ATP.
- Kinase Detection Reagent: To convert ADP to ATP and generate a luminescent signal.

2. Assay Procedure:

- The kinase reaction is performed as described in the previous protocols.
- After the kinase reaction incubation, the ADP-Glo[™] Reagent is added, and the plate is incubated (e.g., 40 minutes) to stop the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is then added, and the plate is incubated (e.g., 30 minutes) to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- The luminescence is measured using a luminometer.

3. Data Analysis:

- The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
- Percentage of inhibition and IC50 values are calculated as previously described.

Conclusion

GSK1070916 is a highly potent and selective inhibitor of Aurora B and Aurora C kinases. While it exhibits some cross-reactivity with FLT1 and TIE2, its inhibitory activity against these angiogenic kinases is significantly lower, with approximately 12 to 17-fold selectivity for Aurora B. This selectivity profile suggests that at therapeutic concentrations designed to target Aurora B, the off-target effects on FLT1 and TIE2 are likely to be minimal. However, these potential off-target activities should be considered in the overall preclinical and clinical evaluation of GSK1070916. The provided experimental protocols offer a framework for the types of assays used to generate such comparative kinase inhibition data.



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References

- 1. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
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